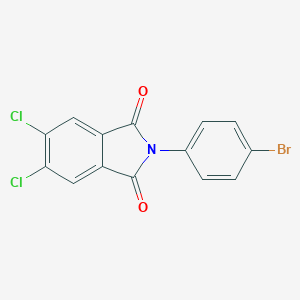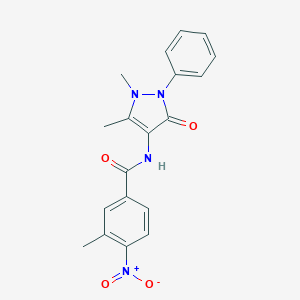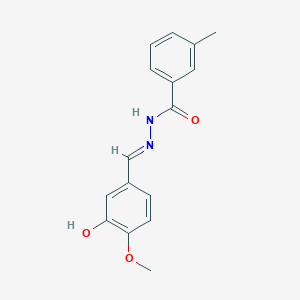
2-(4-Bromophenyl)-5,6-dichloroisoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromophenyl)-5,6-dichloroisoindole-1,3-dione is an organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a bromine atom on the phenyl ring and two chlorine atoms on the isoindole ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5,6-dichloroisoindole-1,3-dione typically involves the reaction of 4-bromoaniline with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as acetic acid. The product is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
2-(4-Bromophenyl)-5,6-dichloroisoindole-1,3-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using suitable reagents.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate and hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted isoindole derivatives, which have different chemical and physical properties depending on the substituents introduced.
科学研究应用
2-(4-Bromophenyl)-5,6-dichloroisoindole-1,3-dione is used in a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-(4-Bromophenyl)-5,6-dichloroisoindole-1,3-dione involves its interaction with specific molecular targets in the body. The compound binds to enzymes and proteins, inhibiting their activity and disrupting cellular processes. This can lead to the inhibition of cell growth and proliferation, making it a potential candidate for cancer therapy.
相似化合物的比较
Similar Compounds
- 2-(4-Chloro-phenyl)-5,6-dichloro-isoindole-1,3-dione
- 2-(4-Fluoro-phenyl)-5,6-dichloro-isoindole-1,3-dione
- 2-(4-Methyl-phenyl)-5,6-dichloro-isoindole-1,3-dione
Uniqueness
2-(4-Bromophenyl)-5,6-dichloroisoindole-1,3-dione is unique due to the presence of the bromine atom, which imparts distinct chemical properties. The bromine atom increases the compound’s reactivity and allows for the introduction of various functional groups through substitution reactions. This makes it a versatile compound for use in different scientific research applications.
属性
分子式 |
C14H6BrCl2NO2 |
|---|---|
分子量 |
371g/mol |
IUPAC 名称 |
2-(4-bromophenyl)-5,6-dichloroisoindole-1,3-dione |
InChI |
InChI=1S/C14H6BrCl2NO2/c15-7-1-3-8(4-2-7)18-13(19)9-5-11(16)12(17)6-10(9)14(18)20/h1-6H |
InChI 键 |
ACMFQOWGAGFFDY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl)Br |
规范 SMILES |
C1=CC(=CC=C1N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetamide, N-[4-[(E)-(1H-pyrrol-2-ylmethylene)amino]phenyl]-](/img/structure/B387528.png)
![3-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(2,4-dichlorophenyl)pyrrolidine-2,5-dione](/img/structure/B387529.png)

![4-[4-[1-(Indan-1-ylidenehydrazono)ethyl]-5-methyl-[1,2,3]triazol-1-yl]furazan-3-ylamine](/img/structure/B387536.png)
![2-(3-{2-[3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B387537.png)
![2-(3-{2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B387539.png)
![2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-iodophenyl)-1,3-thiazole](/img/structure/B387542.png)

![2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole](/img/structure/B387546.png)
![4-ethoxy-N-[(5-nitro-2-thienyl)methylene]aniline](/img/structure/B387548.png)
![5-[(E)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]-2-METHOXYPHENOL](/img/structure/B387550.png)

![2-{[4-(Diethylamino)-2-hydroxybenzylidene]amino}benzonitrile](/img/structure/B387553.png)
![N'-{4-(diphenylamino)-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-yl}acetohydrazide](/img/structure/B387554.png)
